Product packaging for 2,5-Dihydroxy-3-methylbenzoic acid(Cat. No.:CAS No. 5981-39-5)

2,5-Dihydroxy-3-methylbenzoic acid

Cat. No.: B8721377
CAS No.: 5981-39-5
M. Wt: 168.15 g/mol
InChI Key: ZBVPYEQOYJWSJW-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methylbenzoic acid is an organic compound belonging to the class of hydroxybenzoic acid derivatives, with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is also known as 3-Methylgentisic acid and is characterized by a benzene ring bearing both a carboxyl group and two hydroxyl groups, making it a dihydroxybenzoic acid . This structure is closely related to 2,5-dihydroxybenzoic acid (DHB), a well-established matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of various biomolecules, including carbohydrates, glycans, and peptides . As such, its structural analogs are valued in analytical chemistry for their ability to facilitate sensitive ionization. Furthermore, research into similar dihydroxybenzoic acid compounds highlights their potential as organic ligands in coordination chemistry, particularly with rare-earth elements like Tb3+ (Terbium) for developing luminescent materials and probes . This suggests this compound may hold value in materials science for optical applications. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B8721377 2,5-Dihydroxy-3-methylbenzoic acid CAS No. 5981-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5981-39-5

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2,5-dihydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H8O4/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,9-10H,1H3,(H,11,12)

InChI Key

ZBVPYEQOYJWSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of 2,5 Dihydroxy 3 Methylbenzoic Acid

Identification and Isolation Methodologies from Biological Sources

The isolation of substituted benzoic acids from biological matrices typically involves a combination of extraction and chromatographic techniques, followed by structural elucidation using spectroscopy.

While 2,5-dihydroxy-3-methylbenzoic acid is not a widely reported microbial metabolite, numerous structurally similar compounds have been isolated from fungi and bacteria, suggesting potential pathways for its production. For instance, the fungus Aspergillus terreus is a known producer of a vast array of secondary metabolites, including various phenols and phenolic acids. nih.gov A related compound, 2,4-dihydroxy-3,6-dimethylbenzoic acid (3-methylorsellinic acid), has been isolated from cultures of Aspergillus terreus.

The general methodology for isolating such compounds from microbial cultures involves several key steps. Initially, the microbial broth is separated from the mycelia, and both are typically extracted with an organic solvent like ethyl acetate. The crude extract is then subjected to various chromatographic techniques for purification. A common approach is flash chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds. nih.gov

Structural identification is then achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to determine the carbon-hydrogen framework, while Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides the molecular weight and formula. nih.gov

For example, the isolation of methyl 2,3-dihydroxybenzoate from the bacterium Paenibacillus elgii utilized these standard chromatographic and spectroscopic methods for purification and identification. nih.gov Similarly, engineered Escherichia coli strains have been developed to produce (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid, a precursor to 2,3-dihydroxybenzoate, which can be recovered from fermentation broth using anion-exchange chromatography.

Table 1: Examples of Isolation Methodologies for Related Benzoic Acids from Microbial Sources

Compound Producing Organism Isolation & Purification Techniques Structural Elucidation
Methyl 2,3-dihydroxybenzoate Paenibacillus elgii Column Chromatography, HPLC NMR, LC-MS
2,3-Dihydroxybenzoic acid Azotobacter vinelandii Paper Chromatography Spectroscopy, Fluorometry

Plant-Derived Biosynthesis of Related Benzoic Acids

In plants, benzoic acid and its many derivatives are crucial components of primary and secondary metabolism, acting as precursors to hormones, defense compounds, and signaling molecules. The biosynthesis of these compounds is complex, involving multiple pathways across different cellular compartments.

The primary route to benzoic acid in plants starts with the amino acid L-phenylalanine. This pathway, known as the phenylpropanoid pathway, begins with the deamination of phenylalanine to form trans-cinnamic acid. The C₃ side chain of cinnamic acid is then shortened by two carbons to yield benzoic acid. This shortening can occur via two main routes: a CoA-dependent β-oxidative pathway, analogous to fatty acid oxidation, or a CoA-independent, non-β-oxidative pathway. Both pathways can operate simultaneously within a single plant species.

Benzoic acid itself can then undergo further modifications, such as hydroxylation, to produce a variety of dihydroxybenzoic acids. For example, 4-hydroxybenzoate (B8730719) can be formed from phenol (B47542), which is itself derived from cinnamic acid. chemsrc.com Benzoic acid occurs naturally in many plants and is an intermediate in the biosynthesis of numerous secondary metabolites. chemsrc.com

Elucidation of Biosynthetic Pathways

The formation of the this compound structure likely involves a polyketide pathway, followed by specific enzymatic modifications.

Polyketides are a diverse class of natural products synthesized by enzymes known as polyketide synthases (PKSs). Type III PKSs, in particular, are responsible for producing many aromatic polyketides in plants, fungi, and bacteria. These enzymes catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA.

The biosynthesis of this compound is hypothesized to proceed via a Type III PKS pathway. This would involve a starter molecule, likely a CoA-activated carboxylic acid, which is extended by several molecules of malonyl-CoA. The resulting linear polyketide chain then undergoes an intramolecular cyclization (such as a Claisen or aldol (B89426) condensation) and subsequent aromatization to form the benzene (B151609) ring.

The biosynthesis of the related fungal metabolite orsellinic acid is a classic example of this process. It is formed by a PKS that condenses one molecule of acetyl-CoA (the starter) with three molecules of malonyl-CoA (the extenders). The resulting tetraketide intermediate cyclizes and aromatizes to form the dihydroxy-methyl-substituted benzoic acid ring. The biosynthesis of 3-methylorsellinic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid) from Aspergillus terreus is also a polyketide pathway. It is believed that the methyl group at the C-3 position is derived from formate, indicating the action of a methyltransferase enzyme during or after the PKS-mediated synthesis.

Following the initial formation of a benzoic acid precursor by a PKS, several enzymatic transformations are required to achieve the final structure of this compound. These modifications are catalyzed by tailoring enzymes, often encoded by genes located in the same gene cluster as the PKS.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring is a key step. This is typically catalyzed by monooxygenase or dioxygenase enzymes, which often use molecular oxygen and a reducing agent like NADPH. The specific positioning of the hydroxyl groups at C-2 and C-5 would be determined by the regioselectivity of these hydroxylating enzymes.

Methylation: The addition of the methyl (-CH₃) group at the C-3 position is catalyzed by a methyltransferase enzyme. These enzymes commonly use S-adenosyl methionine (SAM) as the methyl donor. In some biosynthetic pathways, methylation can occur before, during, or after the formation of the aromatic ring.

Lactonization: While not directly involved in forming a simple benzoic acid, lactonization is another common transformation in polyketide pathways. It involves the intramolecular esterification of a hydroxyl group and a carboxylic acid group to form a lactone ring. For example, biphenyl (B1667301) synthases can produce 4-hydroxycoumarin, a lactone, when provided with salicoyl-CoA as a starter substrate. This highlights the diverse catalytic potential of PKS-related pathways.

The sequence of these enzymatic steps—PKS-mediated ring formation, hydroxylation, and methylation—ultimately dictates the final chemical structure.

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). These clusters contain the genes for the core synthase (e.g., a PKS), as well as the tailoring enzymes (e.g., hydroxylases, methyltransferases) and any necessary transport proteins.

Genome mining of fungi and bacteria has revealed numerous BGCs predicted to produce polyketides. For example, analysis of Bacillus subtilis identified an operon containing a gene for a type III PKS alongside a gene for a methyltransferase, suggesting a coordinated synthesis of a methylated aromatic polyketide.

Metabolic engineering provides further insight into the genetic basis of these pathways. By cloning and overexpressing specific genes, scientists can produce specific compounds in heterologous hosts like E. coli. A notable example is the production of (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid by overexpressing the entB (isochorismatase) and entC (isochorismate synthase) genes in an E. coli strain lacking the subsequent enzyme in the pathway. This demonstrates that manipulating a small number of genes can reroute metabolic flux towards the production of valuable aromatic acids.

The functional diversification of these pathways is often driven by mutations in the core PKS enzyme. Studies on plant biphenyl synthases have shown that changes in the active site cavity can alter the enzyme's preference for starter molecules, enabling them to utilize substrates like benzoyl-CoA instead of the more common 4-coumaroyl-CoA. This evolutionary flexibility allows for the generation of a vast diversity of natural products from a common ancestral enzyme.

Chemical Synthesis and Derivatization Strategies for 2,5 Dihydroxy 3 Methylbenzoic Acid

Total Synthesis Methodologies

The total synthesis of 2,5-dihydroxy-3-methylbenzoic acid can be approached through several strategic routes, primarily involving the functionalization of a pre-existing benzene (B151609) ring. Key precursors for these syntheses often include substituted toluenes or hydroquinones.

Oxidative Routes from Aldehyde Precursors

A common and effective strategy for the synthesis of benzoic acids involves the oxidation of a corresponding benzaldehyde. In the case of this compound, the synthesis would commence with the preparation of 2,5-dihydroxy-3-methylbenzaldehyde (B13137344). This intermediate can be synthesized from 2-methylhydroquinone through formylation, a reaction that introduces a formyl group (-CHO) onto the aromatic ring. mdma.ch

Several classical formylation reactions could be employed for this purpose, including:

Gattermann reaction: This reaction typically uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.

Vilsmeier-Haack reaction: This method uses a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF) to generate the formylating agent. mdma.ch

Reimer-Tiemann reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mdma.ch

Once the 2,5-dihydroxy-3-methylbenzaldehyde precursor is obtained, it can be oxidized to the desired carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O) to avoid unwanted side reactions on the electron-rich ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route to functionalize the benzene ring. google.com For the synthesis of this compound, a key EAS reaction is the direct carboxylation of 2-methylhydroquinone.

The Kolbe-Schmitt reaction is a prominent example of a carboxylation reaction. In this process, a phenoxide ion (formed by treating a phenol (B47542) with a base) is heated with carbon dioxide under pressure. The phenoxide is more reactive towards electrophilic attack than the phenol itself, and the carboxyl group is typically introduced at the ortho position to the hydroxyl group. For 2-methylhydroquinone, the positioning of the incoming carboxyl group would be influenced by the directing effects of the two hydroxyl groups and the methyl group.

Another electrophilic substitution strategy could involve the Friedel-Crafts acylation of a suitably protected 2-methylhydroquinone derivative, followed by a haloform reaction to convert the acetyl group into a carboxylic acid.

Novel Synthetic Routes and Reaction Mechanisms

Modern synthetic chemistry continually seeks more efficient, greener, and novel methodologies. While specific novel routes for this compound are not extensively documented, contemporary synthetic strategies can be proposed. One such approach could involve the use of organometallic reagents to facilitate carboxylation. For instance, the lithiation of a protected 2-methylhydroquinone derivative followed by quenching with carbon dioxide would introduce the carboxylic acid group with high regioselectivity.

Furthermore, biocatalytic routes, employing enzymes to carry out specific oxidative or carboxylation steps, represent a green and highly selective alternative to traditional chemical methods. The electrochemical oxidation of related phenolic compounds has also been explored for the synthesis of derivatives, a technique that could potentially be adapted for this target molecule. nih.gov

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is fundamental to understanding how the chemical structure of a molecule influences its activity.

Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the structure of a lead compound to determine which parts of the molecule are essential for its biological effects. For this compound, several modifications could be envisaged:

Altering the substitution pattern: The positions of the methyl and hydroxyl groups on the benzene ring could be varied to synthesize isomers such as 2,4-dihydroxy-3-methylbenzoic acid or 3,5-dihydroxy-4-methylbenzoic acid. nih.govjapsonline.com

Varying the alkyl substituent: The methyl group could be replaced with other alkyl groups (ethyl, propyl, etc.) to probe the influence of steric and electronic effects at this position.

Introducing other functional groups: Halogens (e.g., bromine, chlorine) or nitro groups could be introduced onto the aromatic ring to modify the electronic properties of the molecule. youtube.comyoutube.com

Modifying the carboxylic acid: The carboxylic acid could be converted to an amide or an ester to alter its polarity and hydrogen bonding capabilities.

These modifications allow researchers to build a comprehensive picture of the pharmacophore, the essential features required for biological activity.

Esterification and Etherification of Hydroxyl and Carboxyl Groups

The hydroxyl and carboxyl groups of this compound are prime targets for derivatization through esterification and etherification.

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. youtube.comyoutube.comnih.govyoutube.com This is a common strategy to create prodrugs, which are inactive compounds that are converted to the active form in the body. The esterification of the carboxylic acid group of this compound can be achieved using a variety of alcohols (e.g., methanol (B129727), ethanol) and an acid catalyst like sulfuric acid. wikipedia.org The hydroxyl groups can also be esterified, typically using an acyl chloride or an acid anhydride.

Etherification involves the conversion of a hydroxyl group into an ether. This is usually accomplished by treating a phenoxide ion with an alkyl halide (Williamson ether synthesis). By selectively protecting one of the hydroxyl groups, it is possible to synthesize mono-ethers or di-ethers of this compound. For example, 2-propoxy-5-methylbenzoic acid has been synthesized from p-cresotinic acid. These modifications can significantly impact the molecule's solubility, lipophilicity, and metabolic stability.

Interactive Data Table: Examples of Reagents in Synthesis and Derivatization

Reaction TypeStarting MaterialReagent(s)Product Type
Formylation2-MethylhydroquinonePOCl₃, DMFBenzaldehyde derivative
Carboxylation2-MethylhydroquinoneCO₂, BaseBenzoic acid derivative
EsterificationThis compoundMethanol, H₂SO₄Methyl ester
EtherificationThis compoundAlkyl halide, BaseEther derivative
BrominationThis compoundN-Bromosuccinimide (NBS)Bromo-derivative

Incorporation into Complex Molecular Architectures (e.g., Azo Dyes, Ligands)

This compound serves as a valuable precursor for the synthesis of more complex molecular structures, leveraging the reactivity of its aromatic ring and the coordinating potential of its carboxyl and hydroxyl groups. Its incorporation into azo dyes and metal-coordinating ligands demonstrates its versatility as a building block in materials science and coordination chemistry.

Azo Dye Synthesis

The electron-rich nature of the phenolic ring in this compound makes it an excellent coupling component for the synthesis of azo dyes. The general mechanism for azo dye formation involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or aniline (B41778), in an electrophilic aromatic substitution reaction. nih.govunb.ca The hydroxyl groups on the benzene ring of this compound are strong activating groups, facilitating the coupling reaction with the diazonium ion (Ar-N₂⁺).

While specific literature detailing the use of this compound is limited, the synthesis of analogous compounds provides a clear precedent. For instance, new azo dyes have been successfully synthesized by coupling the structurally similar 2,4-dihydroxybenzoic acid with diazonium salts derived from various aromatic amines, including m-nitroaniline, p-aminobenzoic acid, p-aminophenol, and p-toluidine. ekb.eg Similarly, other research has demonstrated the coupling of diazonium salts with hydroquinone (B1673460) (1,4-dihydroxybenzene) and resorcinol (B1680541) (1,3-dihydroxybenzene) derivatives to yield novel azo dyes. researchgate.net One such example is the formation of 4-[(2,5-Dihydroxyphenyl)azo]-2-nitrobenzoic acid, which incorporates the 2,5-dihydroxy substitution pattern found in the target molecule. researchgate.net

The synthesis would typically proceed by first preparing a diazonium salt from a primary aromatic amine and then adding it to a cooled, alkaline solution of this compound. The resulting azo compound would feature the characteristic -N=N- linkage connecting the two aromatic moieties.

Table 1: Examples of Azo Dyes Synthesized from Related Dihydroxybenzoic Acids This table is illustrative, based on syntheses of analogous compounds.

Diazonium Salt PrecursorCoupling ComponentResulting Azo Dye Structure (Example)
m-Nitroaniline2,4-Dihydroxybenzoic AcidAzo dye with nitro and carboxylic acid functionalities
p-Aminobenzoic Acid2,4-Dihydroxybenzoic AcidAzo dye containing two carboxylic acid groups
4-Amino-2-nitrobenzoic acidHydroquinone4-[(2,5-Dihydroxyphenyl)azo]-2-nitrobenzoic acid researchgate.net

Ligand Synthesis and Coordination Complexes

The presence of both carboxylate and phenolate (B1203915) functionalities allows this compound to act as an effective chelating ligand for a variety of metal ions. The hydroxyl and carboxyl groups can deprotonate to form anionic oxygen donors that readily coordinate with metal centers, forming stable chelate rings.

Research on various dihydroxybenzoic acid isomers has established their capacity to form coordination complexes with transition metals. For example, new complexes have been prepared using 2,3-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid with second- and third-row transition metals such as Molybdenum (Mo), Tungsten (W), Rhenium (Re), Palladium (Pd), and Platinum (Pt). rsc.org In these complexes, the dihydroxybenzoic acid molecule typically acts as a bidentate ligand, binding to the metal center through the oxygen atoms of the two hydroxyl groups (catecholato type bonding). rsc.org

Furthermore, Schiff base ligands derived from structurally related compounds, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, have been used to synthesize mononuclear Manganese(III) complexes. nih.gov This demonstrates the utility of substituted hydroxy-methyl-aromatic scaffolds in constructing polydentate ligands for creating complex coordination compounds. Given these examples, this compound is expected to form stable complexes with a range of metal ions, with coordination likely occurring through the carboxylate oxygen and the ortho-positioned phenolate oxygen.

Table 2: Potential Coordination Complexes with Dihydroxybenzoic Acid Ligands This table presents examples from related dihydroxybenzoic acid ligands to illustrate potential structures.

Metal IonLigandExample Complex FormulaReference
Molybdenum (Mo)2,3-Dihydroxybenzoic Acid[NMe₄]₂[MoO₂(2,3-dhb)₂] rsc.org
Rhenium (Re)2,6-Dihydroxybenzoic Acid[ReOCl(PPh₃)₂L] rsc.org
Manganese (Mn)Schiff base from 2-hydroxy-3-methoxy-5-methylbenzaldehyde[Mn(L)(N₃)(H₂O)] nih.gov

The ability to be incorporated into these complex architectures makes this compound a compound of interest for developing new materials with specific chromophoric, catalytic, or magnetic properties.

Biological Activities and Mechanistic Investigations of 2,5 Dihydroxy 3 Methylbenzoic Acid

Exploration of Molecular and Cellular Mechanisms

The molecular and cellular effects of 2,5-Dihydroxy-3-methylbenzoic acid and its related compounds are a subject of growing scientific inquiry. The following sections detail the findings from various in vitro studies.

Enzyme Inhibition and Activation Studies

While direct studies on the enzyme inhibition or activation by this compound are limited, research on its parent compound, 2,5-Dihydroxybenzoic acid (gentisic acid), provides some insights. Gentisic acid has been identified as a potent inhibitor of fibroblast growth factors glpbio.com. Furthermore, various derivatives of benzoic acid have demonstrated the ability to inhibit the enzyme tyrosinase researchgate.net. The inhibition of enzymes is a critical mechanism by which bioactive compounds can exert their effects, and molecules that decrease an enzyme's activity are known as enzyme inhibitors researchgate.net. The specific interactions of this compound with various enzymes, however, remain an area for future investigation.

Receptor Binding and Signaling Pathway Modulation

The modulation of cellular signaling is a key aspect of the biological activity of many compounds. Research has shown that 2,5-Dihydroxybenzoic acid (gentisic acid) can interfere with the assembly of signaling complexes that are necessary for mitogenesis driven by fibroblast growth factors glpbio.com. This suggests a potential mechanism by which this class of compounds may influence cell growth and proliferation. The specific binding to cellular receptors and the broader impact on signaling cascades by this compound are not yet fully elucidated.

Cellular Antioxidant Mechanisms (in vitro models)

The antioxidant potential of phenolic compounds is a well-established area of research. In vitro studies on derivatives of ferulic acid have shown that the antioxidant activity is influenced by the substituents on the phenyl ring nih.gov. For instance, a derivative with 2,3-dihydroxy substituents on the phenyl ring was found to be significantly more active than the parent ferulic acid nih.gov. While direct data on this compound is not extensively available, the antioxidant properties of related morpholine-2,5-dione (B184730) derivatives have been reported as moderate nih.gov. The evaluation of antioxidant activity is often conducted using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH)-radical scavenging capacity and total reducing power nih.gov.

Compound/Derivative ClassAntioxidant AssayObservationReference
Ferulic Acid Derivative (2,3-diOH substituted)Total Antioxidant Activity & Ferric Reducing PowerApproximately 4 times more active than ferulic acid. nih.gov
Morpholine-2,5-dione derivativesDPPH-radical scavenging & Total Reducing PowerModerate antioxidant potentials observed. nih.gov

Modulation of Gene Expression and Protein Synthesis in Research Models

The influence of external compounds on gene expression and protein synthesis is a fundamental aspect of cellular biology. While the direct effects of this compound on these processes have not been detailed in available research, studies on other compounds highlight the methodologies used. For example, microarray analysis is a technique used to examine gene expression profiles and the effects of inhibitors on DNA methylation nih.gov. The potential for this compound to modulate these key cellular processes remains an open area of scientific inquiry.

Preclinical Investigations of Biological Activities

Preclinical studies, particularly those conducted in vitro, provide the foundational data for understanding the potential therapeutic applications of a compound.

In Vitro Antimicrobial and Antifungal Mechanisms

The antimicrobial properties of various hydroxybenzoic acids and their derivatives have been investigated against a range of pathogens. A compound closely related to the subject of this article, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, which was isolated from Embelia schimperi, demonstrated significant in vitro antimicrobial activity. researchgate.net This benzoquinone derivative showed inhibitory effects against several clinical bacterial strains, including Salmonella spp., Proteus spp., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, with zones of inhibition ranging from 10 to 20 mm researchgate.net. However, it was found to be inactive against Cryptococcus neoformans researchgate.net. The antimicrobial activity was quantified using the disc diffusion method researchgate.net.

Studies on other related dihydroxybenzoic acid derivatives have also shown antifungal potential. For instance, 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide exhibited antifungal activity against various Candida species and dermatophytes nih.gov. Similarly, 3,4,5-trihydroxybenzoic acid has been reported to have antifungal effects against medically important fungi researchgate.netscirp.org. The investigation of antimicrobial properties often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism nih.govscielo.brmdpi.com.

CompoundMicroorganismMethodResult (Zone of Inhibition)Reference
2,5-dihydroxy-3-methyl-1,4-benzoquinoneSalmonella spp.Disc Diffusion10-20 mm researchgate.net
Proteus spp.Disc Diffusion10-20 mm researchgate.net
Pseudomonas aeruginosaDisc Diffusion10-20 mm (Most sensitive) researchgate.net
Klebsiella pneumoniaeDisc Diffusion10-20 mm researchgate.net
Escherichia coliDisc Diffusion10-20 mm researchgate.net
Staphylococcus aureusDisc Diffusion10-20 mm researchgate.net
Cryptococcus neoformansDisc DiffusionInactive researchgate.net

Cytotoxicity Studies in Model Cell Lines (Mechanistic Focus)

The cytotoxic potential of 2,5-dihydroxybenzoic acid (DHBA), a close structural analog of this compound, has been investigated in cancer cell lines, with a focus on elucidating the underlying molecular mechanisms. Research indicates that DHBA exerts its anticancer effects through the inhibition of histone deacetylases (HDACs). nih.gov This inhibition leads to a cascade of cellular events culminating in cancer cell death.

Mechanistically, the anti-cancer action of DHBA is attributed to several key processes. Firstly, it has been shown to induce the production of reactive oxygen species (ROS) within cancer cells. nih.gov The elevation of ROS levels can disrupt cellular homeostasis and trigger apoptotic pathways. Secondly, DHBA activates caspase-3, a critical executioner caspase in the apoptotic process, further confirming its ability to induce programmed cell death. nih.gov

These findings suggest that 2,5-dihydroxybenzoic acid and its derivatives function as HDAC inhibitors, a class of compounds known to have therapeutic potential in oncology. nih.gov The proposed mechanism involves the binding and inhibition of HDAC activity, which in turn initiates a series of events including oxidative stress and caspase-mediated apoptosis, ultimately retarding cancer cell growth. nih.gov

Table 1: Mechanistic Details of Cytotoxicity of 2,5-Dihydroxybenzoic Acid (DHBA)

Mechanism of ActionObserved Effect in Cancer CellsReference
HDAC InhibitionBinds to and inhibits histone deacetylase activity. nih.gov
ROS InductionElevates cellular levels of reactive oxygen species. nih.gov
Caspase ActivationInduces the activity of caspase-3, a key apoptotic enzyme. nih.gov
Cell Cycle ArrestCauses cell cycle arrest in the G2/M phase. nih.gov
Apoptosis InductionIncreases the sub-G0-G1 cell population, indicating apoptosis. nih.gov

Anti-inflammatory Response Mechanisms in Experimental Systems

The anti-inflammatory properties of 2,5-dihydroxybenzoic acid (gentisic acid), a compound structurally related to this compound, have been linked to its ability to modulate key inflammatory pathways. One of the primary mechanisms identified is the inhibition of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drugs.

The inhibition of prostaglandin formation by gentisic acid is presumed to occur through the inhibition of cyclooxygenase (COX) activity. nih.gov The COX enzymes are responsible for converting arachidonic acid into prostaglandins. By inhibiting these enzymes, gentisic acid can effectively reduce the production of these pro-inflammatory mediators. This mechanism is shared by well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In addition to its effects on the COX pathway, the broader class of dihydroxybenzoic acids has been noted for its potential to activate the Nrf2 signaling pathway. nih.gov The Nrf2 pathway is a critical regulator of the cellular antioxidant response and also plays a role in modulating inflammation. Activation of this pathway can lead to the expression of a variety of antioxidant and cytoprotective genes, which can help to mitigate inflammatory damage.

Furthermore, some hydroxybenzoic acid derivatives have been shown to decrease the activation of the transcription factor complex nuclear factor kappa B (NF-κB), a pivotal regulator of inflammation. nih.govnih.gov NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov By inhibiting NF-κB activation, these compounds can suppress the inflammatory cascade at a fundamental level.

Table 2: Anti-inflammatory Mechanisms of 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

Mechanistic TargetProposed ActionConsequenceReference
Prostaglandin SynthesisInhibition of cyclooxygenase (COX) activity.Reduced production of pro-inflammatory prostaglandins. nih.gov
Nrf2 Signaling PathwayPotential for activation.Increased expression of antioxidant and cytoprotective genes. nih.gov
NF-κB PathwayPotential for inhibition of activation.Decreased expression of pro-inflammatory cytokines and mediators. nih.govnih.gov

Other Investigated Biological Modulations (e.g., Antiviral, Neuroprotective)

Beyond its cytotoxic and anti-inflammatory effects, 2,5-dihydroxybenzoic acid has been investigated for other biological activities, including antiviral and potential neuroprotective actions.

In the context of antiviral activity, a conjugate of 2,5-dihydroxybenzoic acid (2,5-DHBA) with gelatin has demonstrated potent effects against two members of the Alphaherpesvirinae subfamily: pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1). nih.gov Mechanistic studies revealed that this conjugate does not have a direct virucidal effect, nor does it inhibit viral penetration into host cells or subsequent intracellular viral replication. nih.gov Instead, its primary mode of action is the strong inhibition of virus attachment to the host cells. nih.gov This suggests that the 2,5-DHBA-gelatin conjugate acts at the initial stage of viral infection by blocking the adsorption of the viruses to the cell surface. nih.gov

While direct neuroprotective studies on this compound are limited, research on related compounds provides some insights. For instance, studies on the neuroprotective agent AM-36, which has antioxidant properties, have shown that it can reduce the formation of 2,3-dihydroxybenzoic acid (an isomer of 2,5-DHBA) in the brain following ischemia. nih.gov This reduction in 2,3-DHBA was associated with a significant decrease in reactive oxygen species (ROS) generation and a reduction in infarct volume, suggesting a link between dihydroxybenzoic acid levels and ischemic neuroprotection. nih.gov Additionally, gentisic acid (2,5-DHBA) is known to inhibit the oxidation of low-density lipoprotein (LDL), a process implicated in the development of atherosclerosis, which can have indirect implications for cerebrovascular health. nih.gov

Table 3: Other Biological Activities of 2,5-Dihydroxybenzoic Acid and its Derivatives

Biological ActivityInvestigated System/CompoundMechanism of ActionReference
Antiviral2,5-DHBA-gelatin conjugate against PRV and BoHV-1Strongly inhibits the attachment of the virus to host cells. nih.gov
Neuroprotection (indirect)AM-36 reducing 2,3-DHBA formation post-ischemiaAssociated with profound inhibition of ROS generation. nih.gov
AntioxidantGentisic acid (2,5-DHBA)Inhibits the oxidation of low-density lipoprotein (LDL). nih.gov

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental technique for separating 2,5-Dihydroxy-3-methylbenzoic acid from complex mixtures and for its purification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the purpose of the analysis, whether it be for quantification or isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its isomers. Due to the polar nature of dihydroxybenzoic acids, specialized column chemistries and mobile phases are often employed to achieve optimal separation. helixchrom.comsielc.com

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, has proven effective in separating isomers of dihydroxybenzoic acid. helixchrom.com For instance, an Amaze TR mixed-mode column can provide good selectivity and peak shape for these compounds. helixchrom.com Another approach involves hydrogen-bonding mode chromatography using columns like SHARC 1, which separates isomers based on the accessibility of their hydroxyl and carboxylic acid groups. sielc.com

Typical HPLC methods for dihydroxybenzoic acids are compatible with various detection techniques, including Ultraviolet (UV) detection and Mass Spectrometry (MS). helixchrom.comsielc.com The selection of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving the desired separation. vu.edu.aunih.gov For example, a gradient elution with a C18 column and a mobile phase of acetonitrile and buffered water can be used to separate various benzoic acid derivatives. nih.gov

Interactive Table: HPLC Methods for Dihydroxybenzoic Acid Analysis

ParameterMethod 1Method 2Method 3
Column Amaze TR (mixed-mode) helixchrom.comSHARC 1 (hydrogen-bonding) sielc.comLichrospher® RP-18 nih.gov
Mobile Phase 20% Acetonitrile with 15 mM Ammonium Formate (pH 3) helixchrom.comAcetonitrile/Methanol with Ammonium Formate and Formic Acid sielc.comAcetonitrile/Ammonium Acetate Buffer (0.02 M, pH 2.5)/Methanol (70:20:10 v/v/v) nih.gov
Detection UV at 255 nm helixchrom.comUV at 270 nm sielc.comNot specified
Flow Rate 1.0 mL/min helixchrom.com1.0 mL/min sielc.com1.2 mL/min nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. colostate.edu Derivatization increases the volatility of the analyte by converting the polar hydroxyl and carboxyl functional groups into less polar and more volatile derivatives. gcms.cz

A common derivatization method is silylation, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz The resulting TMS derivative of this compound is more amenable to GC separation and can be readily identified by its mass spectrum. nist.govnist.gov The NIST WebBook provides mass spectral data for the 3TMS derivative of 2,5-dihydroxybenzoic acid, showing its characteristic fragmentation pattern under electron ionization. nist.gov

The choice of derivatizing reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. gcms.cz Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and structure.

Interactive Table: GC-MS Data for Derivatized 2,5-Dihydroxybenzoic Acid

DerivativeFormulaMolecular WeightKey Mass Spectral Fragments (m/z)
2,5-Dihydroxybenzoic acid, 3TMS derivative nist.govnist.govC16H30O4Si3370.6635Data not available

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex biological and environmental samples. vu.edu.aurrml.ro

LC-MS/MS methods often utilize electrospray ionization (ESI) to generate ions from the analyte molecules. vu.edu.aurrml.ro For dihydroxybenzoic acids, negative ion mode ESI is often preferred as it provides a strong signal for the deprotonated molecule [M-H]⁻. rrml.ro In tandem mass spectrometry (MS/MS), this precursor ion is then fragmented to produce characteristic product ions, which are used for quantification and confirmation of the analyte's identity. A common fragmentation for 2,5-dihydroxybenzoic acid is the transition from m/z 153 to m/z 109. rrml.ro

The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to separate isomers and selecting appropriate precursor and product ion transitions. rrml.romdpi.com This technique offers significant advantages in terms of speed, selectivity, and sensitivity, often requiring minimal sample preparation. rrml.ro

Interactive Table: LC-MS/MS Parameters for Dihydroxybenzoic Acid Analysis

ParameterValue
Ionization Mode Electrospray Negative Ionization (ESI-) rrml.ro
Precursor Ion (m/z) 153 rrml.ro
Product Ion (m/z) 109 rrml.ro
Collision Energy Optimized for fragmentation nih.gov

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule and their connectivity. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum are used to assign specific protons to their positions in the molecule. For example, the aromatic protons of 2,5-dihydroxybenzoic acid appear as distinct signals in the downfield region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a separate signal in the spectrum, with its chemical shift indicating its chemical environment. The signals for the carboxyl carbon and the aromatic carbons can be readily identified. rsc.org Predicted ¹³C NMR spectra are also available in databases and can aid in the identification of the compound. np-mrd.orghmdb.ca

Interactive Table: Predicted NMR Data for Dihydroxybenzoic Acid Derivatives

NucleusCompoundSolventPredicted Chemical Shifts (ppm)
¹H 2,5-Dihydroxybenzoic acid chemicalbook.comD₂O7.19, 7.00, 6.82
¹H 2,5-Dihydroxybenzoic acid chemicalbook.comDMSO-d₆10.6, 7.209, 6.988, 6.829
¹³C 4-Hydroxy-3-methylbenzoic acid hmdb.caD₂OData not available
¹³C [1'-¹³C]Benzene-1,3,5-tricarboxylic acid rsc.org(CD₃)₂SO168.4 (s, CO₂H), 134.4 (d+d, ¹JCC = 70.0, ³JCC = 3.6 Hz quat. C), 134.7 (s (²JCC, ⁴JCC<1 Hz), CH)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. The sharp, strong absorption band around 1650-1700 cm⁻¹ is due to the C=O stretching vibration of the carboxyl group. The phenolic O-H stretching vibrations typically appear as a broad band around 3200-3600 cm⁻¹. Absorptions in the region of 1450-1600 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring. Spectral data for 2,5-dihydroxybenzoic acid is available in public databases like ChemicalBook. chemicalbook.com

Interactive Table: Key IR Absorption Bands for 2,5-Dihydroxybenzoic Acid

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch2500-3300 (broad)
Phenolic O-H Stretch3200-3600 (broad)
Carboxylic Acid C=O Stretch1650-1700 (strong)
Aromatic C=C Stretch1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental data, including specific absorption maxima (λmax) in various solvents for this compound, are not available in the reviewed literature. UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like benzoic acid derivatives, characteristic absorption bands are expected. The position and intensity of these bands are influenced by the nature and position of substituents on the benzene (B151609) ring. However, without experimental spectra or published values for this compound, a specific analysis cannot be provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. A thorough search for mass spectral data of this compound did not yield specific fragmentation patterns or mass spectra. While data for derivatives, such as trimethylsilyl (TMS) derivatives of related compounds, are available, this information is outside the scope of the parent compound.

A theoretical molecular weight can be calculated from its formula, C8H8O4, but experimental data on its ionization and fragmentation behavior under various MS conditions (e.g., Electron Ionization, Electrospray Ionization) is currently unavailable.

Crystallographic Analysis (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and crystal packing. There is no published crystallographic data for this compound in the searched scientific databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be reported. While many benzoic acid derivatives are known to form hydrogen-bonded dimers in the solid state, confirmation and specific details for this compound are absent from the literature.

Computational and Theoretical Studies of 2,5 Dihydroxy 3 Methylbenzoic Acid

Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. In the study of benzoic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize molecular geometries and predict vibrational frequencies. dergipark.org.trresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For phenolic compounds, DFT is also used to analyze their antioxidant activities by examining properties like bond dissociation enthalpy and ionization potential. karazin.ua The charge distribution within a molecule, which can be determined using methods like Mulliken charge analysis, is another key aspect elucidated by DFT studies. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical hardness. chemmethod.com

A smaller HOMO-LUMO gap suggests higher reactivity. chemmethod.com For instance, in a study of 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV, providing insight into its charge-transfer interactions. researchgate.net For 2,5-dihydroxybenzoic acid (gentisic acid), a related compound, a high dipole moment was correlated with increased reactivity. nih.gov This type of analysis is fundamental in predicting how a molecule will interact with other substances.

PropertyDescription
HOMO (Highest Occupied Molecular Orbital) The outermost molecular orbital containing electrons. Its energy level correlates with the molecule's electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost molecular orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower stability.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug discovery to screen potential drug candidates. nih.gov In a study involving benzoic acid derivatives and the SARS-CoV-2 main protease, 2,5-dihydroxybenzoic acid was identified as a potential candidate based on its docking score. nih.gov The interactions are typically characterized by hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's binding site. The strength of these interactions is quantified by a docking score, with more negative values indicating a more favorable binding.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov MD simulations are particularly useful for understanding how molecules like dihydroxybenzoic acid isomers associate in solution, which can influence their crystallization behavior. researchgate.net These simulations can reveal the stability of ligand-protein complexes predicted by docking and provide insights into the flexibility of both the ligand and the protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict the activity of new compounds.

For example, 3D-QSAR studies on pyrimido-isoquinolin-quinones have been used to design new derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another study, a QSAR model was developed for inhibitors of AP-1 and NF-kappa B mediated gene expression using quantum chemical parameters. nih.gov While no specific QSAR studies focusing solely on 2,5-Dihydroxy-3-methylbenzoic acid were found, it could be included in a dataset of similar phenolic compounds to develop such a model. The model would help in predicting its biological activity and in designing more potent analogues by modifying its structure based on the QSAR findings.

Theoretical Spectroscopic Property Predictions

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the electronic structure and behavior of compounds, offering a complement to experimental data. For derivatives of benzoic acid, DFT has been successfully applied to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and UV-Visible electronic absorption spectra. nih.govresearchgate.net

While specific, detailed theoretical studies exclusively focused on this compound are not extensively available in the reviewed literature, the established methodologies for similar compounds provide a clear framework for how such predictions would be conducted and the nature of the expected results.

Theoretical calculations for benzoic acid derivatives are commonly performed using DFT with various functionals, such as B3LYP, and basis sets like 6-311++G(d,p). researchgate.net Such studies begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic state. From this optimized structure, various spectroscopic properties can be calculated. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

Theoretical NMR chemical shifts are calculated to help interpret experimental spectra and assign signals to specific nuclei. The calculations determine the magnetic shielding around each nucleus. aps.org For aromatic compounds like benzoic acid derivatives, these predictions can elucidate how different substituents influence the electronic environment of the ring's protons and carbons. ucl.ac.uk While specific calculated values for this compound are not present in the surveyed literature, a hypothetical table based on typical DFT results for substituted benzoic acids illustrates the kind of data that would be generated.

Table 1: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound. Note: This table is for illustrative purposes and does not represent published computational data.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH) - ~170-175
C2 (-OH) - ~145-150
C3 (-CH₃) - ~120-125
C4 ~6.8-7.2 ~115-120
C5 (-OH) - ~150-155
C6 ~7.0-7.4 ~118-122
-COOH ~10-12 -
-CH₃ ~2.1-2.4 ~15-20
2-OH ~8-10 -
5-OH ~9-11 -

Predicted Vibrational Frequencies (FTIR and Raman)

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies and intensities of both infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For instance, DFT studies on substituted benzoic acids accurately predict the characteristic stretching frequencies for the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid moiety, as well as vibrations associated with the aromatic ring and its substituents. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound. Note: This table is for illustrative purposes and does not represent published computational data.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-COOH O-H Stretch ~3400-3600
-COOH C=O Stretch ~1680-1720
Phenolic -OH O-H Stretch ~3300-3500
Aromatic Ring C-H Stretch ~3000-3100
Aromatic Ring C=C Stretch ~1450-1600
-CH₃ C-H Stretch ~2850-2980

Predicted UV-Visible Spectral Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions in aromatic acids. The results provide insight into the electronic structure and can help explain the photophysical characteristics of the compound. For benzoic acid derivatives, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

Metabolism and Biotransformation Studies Preclinical/biochemical Focus

In Vitro Metabolic Pathway Elucidation

Phase I reactions could involve further hydroxylation of the aromatic ring, although the existing hydroxyl groups may already render the molecule sufficiently polar for subsequent conjugation. The methyl group could also be a site for oxidation, potentially forming a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Phase II conjugation reactions are likely the primary route of metabolism for a compound like 2,5-Dihydroxy-3-methylbenzoic acid. These reactions would increase its water solubility and facilitate excretion. The principal conjugation pathways for phenolic compounds are glucuronidation and sulfation. It is anticipated that one or both of the hydroxyl groups, as well as the carboxylic acid group, could be targets for conjugation.

Based on the metabolism of similar phenolic acids, the following metabolites of this compound can be hypothesized:

Glucuronide conjugates: Formation of O-glucuronides at the 2- and 5-hydroxyl positions and an acyl glucuronide at the carboxyl group.

Sulfate conjugates: Formation of O-sulfates at the hydroxyl positions.

The table below summarizes the potential in vitro metabolites of this compound based on the known metabolism of related compounds.

Potential Metabolite Type of Reaction Functional Group Involved
2-O-glucuronide-5-hydroxy-3-methylbenzoic acidGlucuronidation2-hydroxyl
5-O-glucuronide-2-hydroxy-3-methylbenzoic acidGlucuronidation5-hydroxyl
2,5-di-O-glucuronide-3-methylbenzoic acidGlucuronidation2- and 5-hydroxyls
2,5-Dihydroxy-3-methylbenzoyl-glucuronideGlucuronidationCarboxylic acid
2-O-sulfate-5-hydroxy-3-methylbenzoic acidSulfation2-hydroxyl
5-O-sulfate-2-hydroxy-3-methylbenzoic acidSulfation5-hydroxyl

Enzymatic Biotransformation Processes

Specific enzymes that biotransform this compound have not been characterized. However, research on enzymes acting on similar substrates offers insight into potential enzymatic processes. Decarboxylation is a plausible biotransformation step.

Studies have been conducted on 2,3-dihydroxybenzoic acid decarboxylase from Fusarium oxysporum (2,3-DHBD_Fo). nih.gov This enzyme catalyzes the decarboxylation of 2,3-dihydroxybenzoic acid to catechol. nih.gov Notably, the crystal structure of this enzyme has been resolved in a complex with 2,5-dihydroxybenzoic acid, indicating that the enzyme can bind this isomer. nih.govresearchgate.net This suggests that a similar decarboxylase could potentially act on this compound, leading to the formation of 2-methylresorcinol.

The 2,3-DHBD_Fo enzyme is a homotetramer, with each active site containing a Zn2+ ion essential for its catalytic activity. nih.gov The enzyme exhibits high catalytic efficiency for the decarboxylation of 2,3-dihydroxybenzoic acid and can also catalyze the reverse reaction, the carboxylation of catechol. nih.gov

Another related enzyme is 4-hydroxybenzoate (B8730719) decarboxylase, which catalyzes the non-oxidative decarboxylation of 4-hydroxybenzoic acid to phenol (B47542). wikipedia.org The existence of such enzymes suggests a general mechanism for the decarboxylation of hydroxybenzoic acids that could be applicable to this compound.

The table below details the characteristics of a relevant decarboxylase enzyme.

Enzyme Source Organism Substrate(s) Product(s) Key Features
2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo)Fusarium oxysporum2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid (binding confirmed)CatecholHomotetramer, Zn2+-dependent, catalyzes reversible decarboxylation/carboxylation. nih.gov

Microbial Degradation Pathways and Mechanisms

While the microbial degradation of this compound has not been specifically detailed, the degradation of related aromatic compounds, particularly methylbenzoic acids, by soil bacteria is well-studied and provides a strong model. The genus Pseudomonas is frequently implicated in the breakdown of such compounds. nih.govnih.gov

A likely pathway for the microbial degradation of this compound would involve initial attack by dioxygenase enzymes. The degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 proceeds via dioxygenation of the aromatic ring to form a dihydrodiol, which is then dehydrogenated to a catechol derivative. nih.govnih.gov This catechol intermediate is then subject to ring cleavage by another dioxygenase.

Aromatic ring cleavage can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.net In the meta-cleavage pathway, which is common for catechol and its derivatives, the ring is cleaved adjacent to one of the hydroxyl groups. nih.gov This leads to the formation of a 2-hydroxymuconic semialdehyde derivative, which is further metabolized to intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde. nih.gov

Given the structure of this compound, a plausible microbial degradation pathway would be:

Initial Oxidation: The existing hydroxyl groups may be sufficient for the initial ring-cleavage enzyme, or further hydroxylation could occur.

Ring Cleavage: A dioxygenase would likely catalyze the cleavage of the aromatic ring.

Further Degradation: The resulting aliphatic products would be channeled into central metabolic pathways.

The table below outlines a probable microbial degradation pathway for this compound based on the degradation of similar compounds.

Step Enzyme Class Intermediate(s) Product(s) Microorganism Model
1. Ring DioxygenationDioxygenaseDihydrodiol derivativeCatechol derivativePseudomonas cepacia MB2 nih.govnih.gov
2. Ring CleavageExtradiol Dioxygenase (meta-cleavage)Catechol derivative2-hydroxymuconic semialdehyde derivativePseudomonas spp. nih.govresearchgate.net
3. Further MetabolismDehydrogenases, Hydratases, AldolasesAliphatic intermediatesPyruvate, AcetaldehydePseudomonas spp. nih.gov

Advanced Research Applications of 2,5 Dihydroxy 3 Methylbenzoic Acid

Role as a Synthetic Intermediate in Complex Organic Chemistry

In the field of complex organic chemistry, 2,5-dihydroxy-3-methylbenzoic acid and its close chemical relatives serve as valuable intermediates for the synthesis of pharmacologically active compounds. The reactivity of the carboxylic acid and the dihydroxy-substituted aromatic ring allows chemists to build more complex molecular architectures.

A key application of dihydroxybenzoic acid derivatives is in the creation of novel pharmaceutical compounds. For instance, derivatives of 2,5-dihydroxybenzoic acid have been utilized as intermediates in the preparation of agents designed to inhibit platelet aggregation and polynuclear leukocyte migration. google.com Such compounds are investigated for their potential therapeutic benefits in treating a variety of conditions, including inflammation, thrombosis, hypertension, and asthma. google.com The synthesis process typically involves modifying the carboxylic acid group to link the dihydroxybenzoyl moiety to another molecular fragment, thereby creating a new chemical entity with specific biological functions. google.com The dihydroxybenzoic acid core is thus an essential building block for these larger, more complex target molecules.

Intermediate Class Synthetic Target Potential Therapeutic Application Source
2,5-Dihydroxybenzoic acid derivatives4-[N-(2',5'-dihydroxybenzoyl)amino]benzoic acidAnti-inflammatory, Anti-thrombotic google.com
2,5-Dihydroxybenzoic acid derivatives4-[N-(2',5'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acidAnti-inflammatory, Anti-thrombotic google.com

This table illustrates the role of 2,5-dihydroxybenzoic acid derivatives as foundational intermediates in the synthesis of complex molecules with potential pharmaceutical applications.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function within a biological system. While this compound itself is not extensively documented as a chemical probe, its isomer, 2,5-dihydroxybenzoic acid (also known as gentisic acid), has been identified as having significant biological activities that are relevant to the development of such tools.

Research has shown that gentisic acid, a metabolite of aspirin, is a potent inhibitor of fibroblast growth factors (FGFs). medchemexpress.comglpbio.com FGFs are crucial signaling proteins involved in cell growth, proliferation, and angiogenesis; their dysregulation is linked to diseases like cancer. medchemexpress.comglpbio.com By inhibiting FGFs, gentisic acid can interfere with the signaling complexes that trigger cell division, making it a lead compound for developing new anticancer agents. glpbio.com

Furthermore, studies have demonstrated that gentisic acid can inhibit the growth of cancer cells by targeting cyclin-dependent kinases (CDKs). nih.gov CDKs are key enzymes that regulate the cell cycle, and their inhibition is a major strategy in cancer therapy. Gentisic acid was found to be highly effective in stopping the clonal formation of certain colorectal and breast cancer cell lines. nih.gov These established biological activities of a closely related isomer highlight the potential of the dihydroxybenzoic acid scaffold as a basis for designing chemical probes to investigate fundamental cellular processes.

Compound Biological Target/Process Observed Effect Potential Application/Significance Source(s)
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Fibroblast Growth Factors (FGFs)Inhibition of FGF signalingLead compound for anti-cancer and anti-angiogenesis therapies medchemexpress.comglpbio.com
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Cyclin-Dependent Kinases (CDKs)Inhibition of CDK1, CDK2, CDK4, and CDK6 enzyme activityContributes to chemopreventive properties by halting cancer cell cycle nih.gov
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Cancer Cell ProliferationInhibition of colony formation in HCT-116, HT-29, and MDA-MB-231 cell linesDirect anti-cancer activity nih.gov

This table summarizes the documented biological activities of 2,5-dihydroxybenzoic acid (gentisic acid), an isomer of the title compound, indicating the potential of this chemical scaffold for developing biological probes.

Functionalization in Materials Science Research (e.g., Nanocrystal Ligands)

In materials science, the surface functionalization of nanoparticles is a critical step to enhance their stability, compatibility, and functionality for advanced applications. mdpi.com this compound is a promising candidate for use as a nanocrystal ligand due to its structural features, which allow it to bind effectively to the surface of inorganic materials. The carboxylic acid group (-COOH) can act as a strong anchor to metal oxide surfaces, while the hydroxyl (-OH) groups can further facilitate binding and modify surface properties. rsc.org

The use of benzoic acid derivatives as ligands has been demonstrated in the synthesis of functionalized iron oxide (α-Fe₂O₃) nanoparticles. samipubco.com In such research, a precursor containing the benzoic acid moiety is used during the synthesis, and upon thermal decomposition, nanoparticles coated with the ligand are formed. The presence and effect of the ligand are confirmed through various characterization techniques. samipubco.com This surface modification is crucial for preventing the agglomeration of nanoparticles, making them more dispersible in different media and tailoring their electronic and magnetic properties. mdpi.com The principles demonstrated with benzoic acid are directly applicable to this compound, positioning it as a valuable tool for developing novel nanomaterials.

Characterization Technique Purpose in Nanoparticle Functionalization Analysis Source(s)
Fourier-Transform Infrared Spectroscopy (FT-IR)Confirms the presence of the organic ligand on the nanoparticle surface by identifying characteristic vibrational bands of its functional groups. samipubco.com
X-ray Diffraction (XRD)Determines the crystalline structure and phase of the nanoparticles and can indicate how the ligand affects crystal growth. samipubco.com
Transmission Electron Microscopy (TEM)Provides high-resolution images to determine the size, shape, and morphology of the functionalized nanoparticles. samipubco.commdpi.com
UV-Visible Spectroscopy (UV-Vis)Analyzes the optical properties of the nanoparticles, which can be altered by the surface ligand. samipubco.commdpi.com

This table outlines key techniques used to characterize nanoparticles functionalized with organic ligands like benzoic acid derivatives, confirming successful surface modification.

Future Research Directions and Emerging Paradigms for 2,5 Dihydroxy 3 Methylbenzoic Acid

Exploration of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of 2,5-dihydroxy-3-methylbenzoic acid is an area ripe for discovery. While the metabolic pathways of similar phenolic compounds, such as gentisic acid (2,5-dihydroxybenzoic acid), have been partially elucidated in microorganisms, the specific genes and enzymes responsible for the methylation at the C3 position of the benzene (B151609) ring in this compound remain largely uncharacterized. Future research will likely focus on identifying and characterizing the complete biosynthetic gene clusters (BGCs) that orchestrate the production of this molecule.

Microbial genomes, particularly those of soil-dwelling bacteria and fungi, are a promising reservoir for discovering novel biosynthetic pathways. Techniques such as genome mining, which involves computational screening of genomic data for sequences homologous to known biosynthetic genes, will be instrumental. unipd.itfrontiersin.orgnih.gov For instance, identifying BGCs containing genes for polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), often found in the biosynthesis of aromatic compounds, could lead to the discovery of the pathway for this compound. frontiersin.org Once candidate BGCs are identified, functional characterization through heterologous expression in a well-understood host organism can confirm their role in the synthesis of the compound. researchgate.net

Furthermore, the enzymes within these pathways warrant detailed investigation. Key enzymatic steps likely include the hydroxylation of a benzoic acid precursor and a subsequent methylation step. The enzymes responsible for these transformations, such as hydroxylases and methyltransferases, could be identified, isolated, and characterized. Understanding their substrate specificity, catalytic mechanisms, and regulatory controls will be crucial. For example, studies on the bacterial degradation of similar compounds like m-cresol (B1676322) have identified enzymes that catalyze the formation of methyl-substituted gentisic acids, providing a model for the types of enzymes to be investigated. nih.govnih.gov

Integration of Omics Technologies in Mechanistic Studies

To gain a holistic understanding of the role of this compound in biological systems, a shift towards the integration of "omics" technologies is essential. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive view of the molecular processes within an organism. nih.govsigmaaldrich.comnih.govresearchgate.net

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the expression of genes, including those in the biosynthetic pathway of this compound, changes in response to different stimuli or developmental stages. nih.govnih.gov For example, comparing the transcriptomes of a producing organism under conditions of high and low production could pinpoint the regulatory genes that control the biosynthetic pathway.

Proteomics, which focuses on the entire complement of proteins, can identify the enzymes directly involved in the biosynthesis and metabolism of this compound. By analyzing the proteome, researchers can confirm the translation of the genes identified through transcriptomics and investigate post-translational modifications that may regulate enzyme activity.

Metabolomics, the comprehensive analysis of all metabolites within a biological system, can map the flow of precursors into the biosynthetic pathway of this compound and identify its downstream metabolic products. mdpi.com This approach can also uncover interactions with other metabolic pathways. Integrated multi-omics studies, which combine data from two or more of these technologies, will be particularly powerful in constructing detailed models of the compound's synthesis and function. researchgate.netnih.gov

Omics TechnologyPotential Application to this compound Research
Genomics Identification of biosynthetic gene clusters (BGCs) through genome mining.
Transcriptomics Elucidation of gene expression patterns related to biosynthesis and regulation. nih.gov
Proteomics Identification and characterization of enzymes involved in the metabolic pathway.
Metabolomics Tracking of precursors, intermediates, and downstream metabolites. mdpi.com
Multi-Omics Integrated analysis for a holistic understanding of the compound's role in the organism. researchgate.netnih.gov

Advanced Computational Predictions and Experimental Validation

In silico approaches are becoming increasingly integral to chemical and biological research, offering a means to predict the properties and activities of molecules before they are synthesized or tested in the lab. nih.govnih.gov For this compound, advanced computational modeling can be employed to predict a range of properties, including its potential biological activities, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with specific biological activities. nih.gov Molecular docking simulations can predict how the compound might interact with specific protein targets, providing hypotheses about its mechanism of action. frontiersin.org These computational predictions can guide experimental research by prioritizing compounds for synthesis and testing.

Crucially, all in silico predictions must be rigorously validated through experimental work. Predicted biological activities can be tested using a variety of in vitro and in vivo assays. For example, if computational models suggest an antimicrobial potential, this can be tested against a panel of pathogenic microbes. researchgate.net Similarly, predicted metabolic pathways can be investigated using tracer studies with isotopically labeled this compound. This iterative cycle of computational prediction and experimental validation will accelerate the discovery of this compound's functions and applications.

Novel Derivatization Strategies for Enhanced Research Tools

The chemical modification of this compound to create novel derivatives is a powerful strategy for developing enhanced research tools. Derivatization can be used to improve the compound's properties for specific applications, such as increasing its solubility, enhancing its detectability in analytical systems, or altering its biological activity in a controlled manner. nih.govnih.gov

For analytical purposes, derivatization can be employed to improve the ionization efficiency of this compound in mass spectrometry or to attach a fluorescent tag for imaging studies. For instance, the related compound 2,5-dihydroxybenzoic acid is used as a matrix in MALDI mass spectrometry, and its derivatization with aniline (B41778) has been shown to improve the detection of glycans. researchgate.net Similar strategies could be developed for this compound to facilitate its quantification in complex biological samples.

For biological investigations, a library of derivatives with systematic modifications to the core structure of this compound can be synthesized. These derivatives can then be used to probe structure-activity relationships, helping to identify the key functional groups responsible for any observed biological effects. For example, creating ester or ether derivatives of the hydroxyl groups, or amide derivatives of the carboxylic acid group, could reveal how these functionalities contribute to its activity. researchgate.netnih.gov

Derivatization StrategyPotential Application
Esterification/Etherification Modify solubility and bioavailability; probe the role of hydroxyl groups.
Amidation Probe the role of the carboxylic acid group in biological interactions.
Halogenation Alter electronic properties and potentially enhance bioactivity.
Attachment of Reporter Tags Enable visualization and tracking in biological systems (e.g., fluorescent tags).
Coupling to Peptides Create novel hybrid molecules with targeted biological activities. researchgate.net

Investigation of Environmental Biotransformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research in this area should focus on its biotransformation pathways in different environmental compartments, such as soil and water. Microorganisms are key players in the breakdown of organic compounds in the environment, and identifying the microbial species and enzymatic pathways involved in the degradation of this compound is a primary objective. nih.govsigmaaldrich.comnih.govnih.gov

Studies on the degradation of similar compounds, such as benzoic acid and gentisic acid, have shown that they can be metabolized by a variety of bacteria and fungi through pathways involving ring cleavage by dioxygenase enzymes. nih.govnih.govnih.govnih.gov It is likely that this compound is also susceptible to microbial degradation. Future research could involve isolating microorganisms from environments where this compound might be present and studying their ability to use it as a carbon source.

Investigating the effects of environmental factors, such as pH, temperature, and the presence of other organic compounds, on the rate and pathway of biotransformation will also be important. benthamdirect.comepa.gov Furthermore, identifying the metabolic intermediates and final breakdown products will provide a complete picture of its environmental lifecycle. This knowledge will be essential for predicting its persistence and potential for bioaccumulation in the environment. herts.ac.ukinchem.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dihydroxy-3-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Route 1 : Methylation of 2,5-dihydroxybenzoic acid using methyl iodide in alkaline conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:3). Purify via recrystallization (ethanol/water) .

  • Route 2 : Direct synthesis from 3-methyl-1,2,4-trihydroxybenzene via controlled oxidation with KMnO₄ in acidic media. Optimize temperature (60–80°C) to avoid over-oxidation .

  • Critical Parameters : pH control (<2.5) prevents unwanted esterification; inert atmosphere (N₂) reduces side reactions.

    Synthetic Method Yield (%) Purity (HPLC) Key Challenges
    Alkaline Methylation45–55>95%Byproduct formation (e.g., dimethyl ether derivatives)
    Direct Oxidation60–70>98%Over-oxidation to quinones

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Workflow :

NMR : Confirm substitution pattern (¹H NMR: δ 2.3 ppm for methyl; δ 6.8–7.2 ppm for aromatic protons). Compare with 2,5-dihydroxybenzoic acid spectra .

Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 182.1). MALDI-TOF using α-cyano-4-hydroxycinnamic acid as matrix improves sensitivity .

HPLC : Use C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient). Retention time ~8.2 min .

  • Purity Criteria : ≥98% (HPLC), absence of quinone derivatives (λmax 250 nm vs. 320 nm for impurities).

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Experimental Design :

  • Dose-Dependent Studies : Test across 1–100 μM in cellular assays (e.g., DCFH-DA for ROS detection). Note biphasic effects: antioxidant at low doses (↑Nrf2 activation), pro-oxidant at high doses (↑OH· generation) .
  • Assay Variability : Compare results across cell lines (e.g., HepG2 vs. RAW264.7) and buffer systems (PBS vs. DMEM + FBS). Protein binding in serum may reduce bioavailability .
    • Data Interpretation : Use multivariate analysis to correlate substituent effects (methyl vs. chloro analogs in ) with redox behavior.

Q. How to optimize experimental protocols for studying enzyme inhibition kinetics (e.g., lipoxygenases)?

  • Protocol Design :

Enzyme Source : Recombinant human 15-LOX (EC 1.13.11.33) vs. plant-derived LOX (soybean). Pre-incubate inhibitor (0–50 μM) with enzyme (10 min, 25°C) .

Substrate Competition : Use linoleic acid (UV assay at 234 nm). Calculate IC₅₀ and Kᵢ via nonlinear regression (GraphPad Prism).

Control Experiments : Include 2,5-dihydroxybenzoic acid (no methyl group) to assess methyl’s role in binding affinity.

  • Key Findings : Methyl at C3 enhances hydrophobic interactions with LOX active site (↓Kᵢ by ~40% vs. non-methylated analog) .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact (irritant; see analogs in ).
  • Storage : Desiccator (4°C, dark) to prevent oxidation. Shelf life: 12 months in sealed amber vials .
  • Spill Management : Neutralize with NaHCO₃, collect with absorbent pads, dispose as hazardous waste .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for analogs of this compound?

  • Case Study :

  • : 2,5-Dihydroxybenzoic acid (mp 200–202°C) vs. methylated derivative (hypothetical mp ~215–220°C).
  • Resolution : Verify purity via DSC (sharp endotherm) and check for polymorphism (recrystallize from multiple solvents). Contaminants like residual solvents lower observed mp .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.